(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

nAChR subtype selectivity binding affinity off-target profiling

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole, commonly referred to as ispronicline (also known as TC-1734 or AZD-3480), is an orally active, brain-penetrant partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). It is a small molecule belonging to the class of chiral, pyridine-based nicotinic ligands, characterized by a high selectivity profile that minimizes interactions with other nAChR subtypes such as α7, α3β4, and ganglionic/muscle receptors.

Molecular Formula C6H10N4
Molecular Weight 138.17
CAS No. 732979-37-2
Cat. No. B3281347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
CAS732979-37-2
Molecular FormulaC6H10N4
Molecular Weight138.17
Structural Identifiers
SMILESC1CC(NC1)C2=NC=NN2
InChIInChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m0/s1
InChIKeyIDGHNUZUCVZTLK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole (Ispronicline, CAS 732979-37-2): A Highly Selective α4β2 nAChR Partial Agonist for Research Procurement


(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole, commonly referred to as ispronicline (also known as TC-1734 or AZD-3480), is an orally active, brain-penetrant partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). It is a small molecule belonging to the class of chiral, pyridine-based nicotinic ligands, characterized by a high selectivity profile that minimizes interactions with other nAChR subtypes such as α7, α3β4, and ganglionic/muscle receptors [1]. This specific (S)-enantiomer is the pharmacologically active form and is distinguished from its racemic mixture and other in-class analogs by a unique combination of receptor subtype selectivity and functional partial agonism, making it a valuable tool for studying α4β2-mediated cognitive and neuroprotective processes without the dose-limiting side effects commonly associated with broader-spectrum or full nicotinic agonists [2].

Why Generic Substitution of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole (Ispronicline) Fails: The Pitfalls of Overlooking Subtype Selectivity and Enantiomeric Purity


Generic substitution with a close analog or the racemic mixture fails because the biological activity of 5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is exquisitely sensitive to both stereochemistry and subtle receptor subtype interactions. The (S)-enantiomer (isproncline) demonstrates a specific binding profile (α4β2 Ki = 11 nM vs. α7 Ki > 50,000 nM) that the (R)-enantiomer does not replicate, as cholinergic receptor binding sites are stereoselective [1]. Similarly, substituting ispronicline with another α4β2 partial agonist like varenicline introduces significant off-target activity (e.g., varenicline's potent 5-HT3 receptor agonism, Ki ≈ 350 nM) which can confound in vivo behavioral or physiological assays, while ispronicline's cleaner selectivity profile allows for a more precise mechanistic interrogation of the α4β2 receptor's role [2]. Using the racemate would dilute the active (S)-enantiomer, effectively halving the potency and potentially introducing undefined antagonistic or off-target effects from the (R)-form, undermining experimental reproducibility.

Quantitative Differentiation Guide for (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole (Ispronicline) in Research Procurement


Subtype Selectivity Ratio: Ispronicline vs. Varenicline on α4β2 versus α7 nAChRs

Ispronicline demonstrates exceptional selectivity for the α4β2 nAChR subtype over the α7 subtype, with a selectivity ratio exceeding 4,500-fold (Ki α4β2 = 11 nM vs. Ki α7 > 50,000 nM). In contrast, the widely used α4β2 partial agonist varenicline has a markedly lower therapeutic window in terms of α7-off target activity, exhibiting a selectivity ratio of approximately 2,600-fold (Ki α4β2 ≈ 0.15 nM vs. Ki α7 ≈ 400 nM) [1][2]. This represents a 1.7-fold greater selectivity window for ispronicline, minimizing confounding α7-mediated effects in mechanistic studies.

nAChR subtype selectivity binding affinity off-target profiling

Functional Selectivity: Lack of Ganglionic and Muscle nAChR Activity Compared to Nicotine and Epibatidine

Ispronicline shows a functional profile devoid of activity at ganglionic (α3β4) and muscle-type (α1β1γδ) nAChRs, as measured in ion flux assays. At a concentration of 100 μM, ispronicline elicited 0% of the maximal response of nicotine in ganglionic and muscle preparations. In contrast, the non-selective agonist epibatidine, a common research tool, is a potent activator at these peripheral receptor subtypes [1]. This complete functional absence is a critical differentiator, as many other α4β2-preferring agonists (e.g., nicotine, epibatidine, and to a lesser extent, varenicline) retain significant ganglionic activity, leading to complex cardiovascular and autonomic side effects in vivo.

functional selectivity ganglionic side effects neuromuscular junction

Intrinsic Efficacy Profile: Ispronicline as a True Partial Agonist versus Nicotine's Full Agonism

In functional assays, ispronicline acts as a true partial agonist at the α4β2 receptor, with an intrinsic efficacy (Emax) of 57% for ion flux in rat thalamic synaptosomes and 55% for dopamine release in striatal synaptosomes, relative to the full agonist nicotine (100%). This is a critical differentiator from nicotine and other full agonists, as ispronicline's lower intrinsic efficacy is associated with a markedly reduced propensity to induce receptor desensitization and behavioral sensitization upon repeated administration [1]. This property contrasts with nicotine, which rapidly desensitizes α4β2 receptors and leads to tolerance, making ispronicline a superior tool for studying sustained α4β2 receptor modulation.

partial agonism functional efficacy receptor desensitization

Cognitive Efficacy Duration Outlasting Pharmacokinetic Half-Life: A Unique Pharmacodynamic Dissociation

A unique and differentiating pharmacodynamic feature of ispronicline is its long-lasting cognitive enhancement that far outlasts its short plasma half-life. Ispronicline has a pharmacokinetic half-life of approximately 2 hours in rats, yet a single oral dose produced a significant improvement in working memory that persisted for at least 18 hours [1]. In contrast, the cognitive effects of nicotine and other short-acting nicotinic agonists typically parallel their rapid elimination, requiring frequent dosing and leading to inter-dose withdrawal effects. This disconnect between pharmacokinetic exposure and pharmacodynamic duration of action suggests ispronicline triggers sustained downstream neuroplasticity events, a property not shared by its major in-class comparators.

pharmacokinetic-pharmacodynamic dissociation cognitive enhancement working memory

Optimal Research and Industrial Application Scenarios for (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole (Ispronicline) Based on Differentiation Evidence


Mechanistic Studies of α4β2 nAChR-Mediated Cognition Without α7 or Ganglionic Confounds

Leveraging its >4,500-fold selectivity for α4β2 over α7 nAChRs and complete lack of ganglionic activity [1], ispronicline is the preferred ligand for dissecting the specific contribution of central α4β2 receptors in cognitive tasks such as working memory, attention, and executive function. Using ispronicline instead of varenicline or nicotine eliminates the confounding influence of α7-mediated synaptic plasticity or peripheral autonomic feedback, enabling a pure readout of α4β2-dependent cognitive enhancement pathways.

Sustained Neuroprotection Models Requiring Chronic Dosing Without Receptor Desensitization

Ispronicline's profile as a low-efficacy partial agonist (Emax 57%) that does not produce behavioral sensitization upon repeated administration makes it uniquely suited for chronic in vivo neuroprotection studies [1]. In models of excitotoxicity or chronic neurodegeneration where nicotine or other full agonists would cause rapid receptor desensitization and tolerance, ispronicline can be administered repeatedly to sustain a tonic, moderate activation of α4β2 receptors, mimicking physiological cholinergic tone over extended periods without loss of efficacy.

Investigating the Pharmacokinetic-Pharmacodynamic Dissociation of Cognitive Enhancers

The documented 9-fold or greater dissociation between ispronicline's short plasma half-life (~2 hours) and its long-lasting cognitive benefit (≥18 hours) offers a unique experimental paradigm [1]. Researchers in neuropsychopharmacology can use ispronicline as a probe to study the initiation of long-term neuroplastic changes, such as gene expression, protein synthesis, and synaptic remodeling, that underpin persistent cognitive improvement, without the interference of continuous drug exposure inherent to longer-acting compounds.

Comparative nAChR Tool Compound in Drug Discovery Selectivity Panels

For industrial drug discovery programs targeting nAChRs, ispronicline serves as an essential reference standard in selectivity panels. Its well-characterized binding (Ki α4β2 = 11 nM) and functional profile, combined with its enantiomeric purity as the (S)-isomer, allows screening campaigns to benchmark novel ligands for genuine α4β2 selectivity versus the broader poly-pharmacology of varenicline (which hits α3β4, α7, and 5-HT3 receptors) or the non-selectivity of epibatidine [1][2]. This enables the identification of true next-generation subtype-selective candidates.

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